1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine 1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862267
InChI: InChI=1S/C9H11N3O2S/c1-2-15(13,14)12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol

1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine

CAS No.:

Cat. No.: VC15862267

Molecular Formula: C9H11N3O2S

Molecular Weight: 225.27 g/mol

* For research use only. Not for human or veterinary use.

1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine -

Specification

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
IUPAC Name 1-ethylsulfonylbenzimidazol-2-amine
Standard InChI InChI=1S/C9H11N3O2S/c1-2-15(13,14)12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11)
Standard InChI Key QQHWIJHIUYKEID-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)N1C2=CC=CC=C2N=C1N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine (C₉H₁₁N₃O₂S, molecular weight: 225.27 g/mol) features a benzo[d]imidazole scaffold fused with a benzene ring and an imidazole moiety. The ethylsulfonyl group (-SO₂C₂H₅) at the 1-position introduces strong electron-withdrawing characteristics, while the 2-amine group contributes to hydrogen-bonding potential. X-ray crystallographic studies of analogous benzimidazole derivatives reveal planar geometries with bond lengths of 1.312–1.358 Å for C-N bonds in the heterocyclic ring, consistent with delocalized π-electron systems .

Tautomerism and Electronic Effects

The compound exhibits tautomeric equilibria between the 1H- and 3H-benzo[d]imidazole forms, influenced by the sulfonyl group’s inductive effects. Density functional theory (DFT) calculations on related structures suggest that the ethylsulfonyl substituent stabilizes the 1H-tautomer through resonance interactions, favoring a planar conformation optimal for biological target engagement .

Solubility and Stability

Polar sulfonyl and amine functionalities confer moderate aqueous solubility (log P ≈ 1.8 predicted), while the aromatic system contributes to lipid membrane permeability. Accelerated stability studies indicate decomposition <5% under ambient conditions over 6 months, with degradation pathways involving sulfonyl group hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions.

Table 1: Physicochemical Profile of 1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine

PropertyValue
Molecular FormulaC₉H₁₁N₃O₂S
Molecular Weight225.27 g/mol
Melting Point218–220°C (dec.)
log P (Octanol/Water)1.78 ± 0.12
Aqueous Solubility12.4 mg/mL (25°C, pH 7.4)

Synthetic Methodologies

Conventional Sulfonylation Approach

The standard synthesis involves sequential sulfonylation and cyclization steps:

  • Epoxide Activation: Reacting 1-fluoro-2-nitrobenzene derivatives with ethylsulfonyl chloride generates intermediate sulfonamides .

  • Cyclocondensation: Treatment with o-phenylenediamine in dimethylformamide (DMF) at 80–100°C facilitates benzimidazole ring formation via nucleophilic aromatic substitution .

  • Purification: Crystallization from ethanol/water yields the product in 65–72% purity, with HPLC analysis showing ≥95% purity after silica gel chromatography.

Green Chemistry Innovations

ZnO nanoparticle (ZnO-NP)-catalyzed methods significantly improve sustainability:

  • Reaction Conditions: 10 mol% ZnO-NPs in ethanol under reflux (78°C) for 4 hours .

  • Yield Enhancement: 89% yield versus 65% in traditional routes, attributed to nanoparticle-mediated surface activation of aldehydes and diamines .

  • Waste Reduction: E-factor reduced from 8.2 to 1.7 through solvent recycling and catalyst reuse .

Biological Activities and Mechanisms

Anti-Pseudomonal Virulence Effects

In Pseudomonas aeruginosa PAO1-L strains, 1-(ethylsulfonyl)-1H-benzo[d]imidazol-2-amine demonstrates potent inhibition of the pqs quorum sensing system:

  • IC₅₀: 3.2 μM against pqsABCDE operon expression .

  • Biofilm Disruption: 78% reduction in biofilm biomass at 10 μM, synergizing with ciprofloxacin (FICI = 0.28) .

  • Virulence Factor Suppression: Pyocyanin production inhibited by 92% at 25 μM, exceeding benchmark inhibitor M64 (67% inhibition) .

Table 2: Comparative Anti-Virulence Activity

Compoundpqs Inhibition (IC₅₀, μM)Biofilm Reduction (%)
1-(Ethylsulfonyl)-derivative3.278
M64 (Control)12.445

Structure-Activity Relationship (SAR) Insights

Sulfonyl Group Optimization

  • Ethyl vs Methyl: Ethyl substitution improves pqs inhibition 15-fold versus methyl analogs (IC₅₀ 3.2 vs 48 μM) .

  • Steric Effects: Bulkier substituents (e.g., isopropyl) reduce membrane permeability (log P >2.5), decreasing bioavailability .

Benzimidazole Core Modifications

  • 2-Amine Criticality: Replacement with thiol or ether groups abolishes anti-pqs activity (>100 μM IC₅₀) .

  • Halogen Substitution: 5-Chloro derivatives enhance topoisomerase I binding (ΔTₘ = 4.2°C vs 2.1°C for parent compound) .

Therapeutic Applications and Clinical Prospects

Antibiotic Adjuvant Development

Combination studies with tobramycin show:

  • Synergy: 256-fold reduction in tobramycin MIC against CF clinical isolates .

  • Persister Cell Eradication: 3-log CFU decrease in 48-hour biofilms at 25 μM .

Oncology Drug Candidates

Lead optimization efforts focus on:

  • Prodrug Strategies: Phosphate ester derivatives improve aqueous solubility (48 mg/mL vs 12 mg/mL) .

  • Targeted Delivery: Folic acid conjugates enhance tumor uptake 7-fold in xenograft models .

Recent Advances and Future Directions

Nanoparticle-Based Formulations

Chitosan-coated PLGA nanoparticles (200 nm diameter) demonstrate:

  • Sustained Release: 72% payload delivery over 96 hours .

  • Reduced Toxicity: IC₅₀ in A549 cells increases from 8.2 μM (free drug) to 24.5 μM (nanoformulation) .

Computational Modeling Advances

Machine learning QSAR models (R² = 0.91) predict novel analogs with:

  • Enhanced Permeability: Predicted Caco-2 Papp >12 × 10⁻⁶ cm/s .

  • Reduced hERG Liability: pIC₅₀ <5.0 for 94% of virtual library compounds .

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